molecular formula C15H19NO3S2 B2704426 N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-sulfonamide CAS No. 1798620-73-1

N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-sulfonamide

Cat. No.: B2704426
CAS No.: 1798620-73-1
M. Wt: 325.44
InChI Key: QPIGIBQXYXAPEV-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Scientific Research Applications

N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-sulfonamide has several scientific research applications:

Safety and Hazards

The safety and hazards of a compound also depend on its specific structure. For example, thiophene is known to be highly flammable and can cause serious eye irritation . It’s important to handle all chemicals with care and to follow appropriate safety protocols.

Future Directions

Thiophene-based compounds continue to be a topic of interest in medicinal chemistry due to their wide range of biological effects . Future research may focus on developing new thiophene derivatives with improved properties and exploring their potential applications in various fields.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-sulfonamide typically involves the condensation of thiophene-2-sulfonyl chloride with N-(2-hydroxy-2-methyl-4-phenylbutyl)amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-sulfonamide is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S2/c1-15(17,10-9-13-6-3-2-4-7-13)12-16-21(18,19)14-8-5-11-20-14/h2-8,11,16-17H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIGIBQXYXAPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNS(=O)(=O)C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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